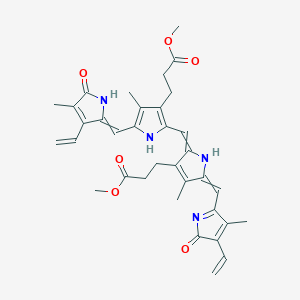

胆绿素二甲酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

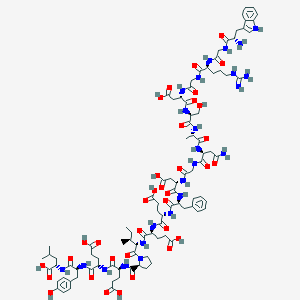

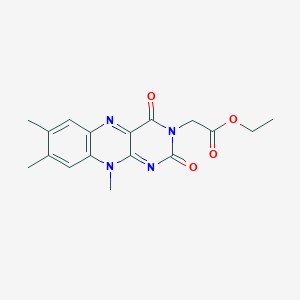

Methyl 3-[2-[[5-[(3-ethenyl-4-methyl-5-oxopyrrol-2-ylidene)methyl]-3-(3-methoxy-3-oxopropyl)-4-methyl-1H-pyrrol-2-yl]methylidene]-5-[(4-ethenyl-3-methyl-5-oxopyrrol-2-yl)methylidene]-4-methylpyrrol-3-yl]propanoate is a complex organic compound characterized by its unique structure comprising multiple pyrrole rings

科学研究应用

Methyl 3-[2-[[5-[(3-ethenyl-4-methyl-5-oxopyrrol-2-ylidene)methyl]-3-(3-methoxy-3-oxopropyl)-4-methyl-1H-pyrrol-2-yl]methylidene]-5-[(4-ethenyl-3-methyl-5-oxopyrrol-2-yl)methylidene]-4-methylpyrrol-3-yl]propanoate has several scientific research applications:

Chemistry: Used as a building block for synthesizing more complex molecules.

Biology: Studied for its potential biological activity and interactions with biomolecules.

Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

Industry: Utilized in the production of specialized materials and chemicals.

作用机制

Target of Action

Biliverdin Dimethyl Ester (BVE) is a biological endogenous pigment . It has been found to interact with zinc ions, forming a stable coordination complex with a 1:1 stoichiometry . This interaction greatly enhances the fluorescence of the BVE-Zn 2+ complex .

Mode of Action

The interaction between BVE and zinc ions results in a significant increase in the fluorescence quantum yield of the BVE-Zn 2+ complex . This is due to the structural and energetic stability of BVE in the complex . The fluorescence property change after BVE binding to metal ions may provide a guidance for the study of phytochromes or other fluorescence proteins in which BVE acts as chromophores .

Biochemical Pathways

The excited-state dynamics of BVE in solvents have been studied using femtosecond and picosecond time-resolved absorption and fluorescence spectroscopy . In aprotic solvents, a 2 ps non-radiative decay accounts for 95% of the excited-state population loss . In protic solvents, the dynamics are more complex due to hydrogen bond interactions between solute and solvent .

Pharmacokinetics

Its excited-state dynamics in different solvents have been investigated . These studies can provide insights into the ADME properties of BVE, particularly its distribution and metabolism, as the solvents can mimic different physiological environments.

Result of Action

The interaction of BVE with zinc ions results in a significant increase in the fluorescence quantum yield of the BVE-Zn 2+ complex . This property makes BVE a potential chromophore in far-red fluorescent proteins being developed for bio-imaging .

Action Environment

The action of BVE is influenced by the environment. For instance, the fluorescence of BVE-Zn 2+ complex is greatly enhanced in the presence of zinc ions . Moreover, the excited-state dynamics of BVE vary depending on the solvent, indicating that the environment can influence the action, efficacy, and stability of BVE .

生化分析

Biochemical Properties

Biliverdin Dimethyl Ester is known to interact with various enzymes and proteins. It is produced when heme undergoes reductive ring cleavage at the α-methene bridge catalyzed by heme oxygenase . It is subsequently reduced by biliverdin reductase to bilirubin IXα, which is a potent endogenous antioxidant . Biliverdin Dimethyl Ester, through interaction with biliverdin reductase, also initiates signaling pathways leading to anti-inflammatory responses and suppression of cellular pro-inflammatory events .

Cellular Effects

Biliverdin Dimethyl Ester has been found to have significant effects on various types of cells and cellular processes. It serves as a chromophore in far-red fluorescent proteins being developed for bio-imaging . The strength for fluorescence of Biliverdin Dimethyl Ester-Zn 2+ complex is greatly enhanced and fluorescence quantum yield can increase to 5% .

Molecular Mechanism

The molecular mechanism of Biliverdin Dimethyl Ester involves various binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. In aprotic solvents, a 2 ps non-radiative decay accounts for 95% of the excited-state population loss . In addition, a minor 30 ps emissive decay pathway is likely associated with an incomplete isomerization process around the C15=C16 double bond that results in a flip of the D-ring .

Temporal Effects in Laboratory Settings

The effects of Biliverdin Dimethyl Ester over time in laboratory settings have been studied using ultrafast spectroscopy. The results show that Biliverdin Dimethyl Ester can form a stable coordination complex with zinc with 1:1 stoichiometry in solution . The stability, degradation, and long-term effects on cellular function of Biliverdin Dimethyl Ester have been observed in in vitro or in vivo studies .

Metabolic Pathways

Biliverdin Dimethyl Ester is involved in the metabolic pathway of heme degradation. Heme is broken down by heme oxygenase to produce biliverdin, which is then reduced to bilirubin by biliverdin reductase .

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of BILIVERDIN DIMETHYL ESTER involves multiple steps, typically starting with the formation of the pyrrole rings. The reaction conditions often require specific catalysts and solvents to ensure the correct formation of the compound. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity.

化学反应分析

Types of Reactions

This compound can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form different oxidation states.

Reduction: Reduction reactions can alter the functional groups within the compound.

Substitution: Substitution reactions can replace specific atoms or groups within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions typically involve controlled temperatures and pressures to ensure the desired outcome.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxidized forms of the compound, while substitution reactions can introduce new functional groups.

相似化合物的比较

Similar Compounds

- Methyl 3-[2-[[5-[(3-ethenyl-4-methyl-5-oxopyrrol-2-ylidene)methyl]-3-(3-methoxy-3-oxopropyl)-4-methyl-1H-pyrrol-2-yl]methylidene]-5-[(4-ethenyl-3-methyl-5-oxopyrrol-2-yl)methylidene]-4-methylpyrrol-3-yl]butanoate

- Methyl 3-[2-[[5-[(3-ethenyl-4-methyl-5-oxopyrrol-2-ylidene)methyl]-3-(3-methoxy-3-oxopropyl)-4-methyl-1H-pyrrol-2-yl]methylidene]-5-[(4-ethenyl-3-methyl-5-oxopyrrol-2-yl)methylidene]-4-methylpyrrol-3-yl]pentanoate

Uniqueness

The uniqueness of BILIVERDIN DIMETHYL ESTER lies in its specific structure, which imparts unique chemical and biological properties. This makes it a valuable compound for research and industrial applications.

属性

CAS 编号 |

10035-62-8 |

|---|---|

分子式 |

C35H38N4O6 |

分子量 |

610.7 g/mol |

IUPAC 名称 |

methyl 3-[(2Z,5Z)-2-[[5-[(Z)-(3-ethenyl-4-methyl-5-oxopyrrol-2-ylidene)methyl]-3-(3-methoxy-3-oxopropyl)-4-methyl-1H-pyrrol-2-yl]methylidene]-5-[(4-ethenyl-3-methyl-5-oxopyrrol-2-yl)methylidene]-4-methylpyrrol-3-yl]propanoate |

InChI |

InChI=1S/C35H38N4O6/c1-9-22-21(6)34(42)39-29(22)16-27-20(5)25(12-14-33(41)45-8)31(37-27)17-30-24(11-13-32(40)44-7)19(4)26(36-30)15-28-18(3)23(10-2)35(43)38-28/h9-10,15-17,36-37H,1-2,11-14H2,3-8H3,(H,39,42)/b26-15-,29-16-,30-17- |

InChI 键 |

JOYVAVFUXFUFHN-FKRHKEIZSA-N |

SMILES |

CC1=C(C(=CC2=C(C(=C(N2)C=C3C(=C(C(=O)N3)C)C=C)C)CCC(=O)OC)NC1=CC4=NC(=O)C(=C4C)C=C)CCC(=O)OC |

手性 SMILES |

CC\1=C(/C(=C/C2=C(C(=C(N2)/C=C\3/C(=C(C(=O)N3)C)C=C)C)CCC(=O)OC)/N/C1=C\C4=NC(=O)C(=C4C)C=C)CCC(=O)OC |

规范 SMILES |

CC1=C(C(=CC2=C(C(=C(N2)C=C3C(=C(C(=O)N3)C)C=C)C)CCC(=O)OC)NC1=CC4=NC(=O)C(=C4C)C=C)CCC(=O)OC |

Pictograms |

Irritant |

同义词 |

3,18-Diethenyl-1,19,22,24-tetrahydro-2,7,13,17-tetramethyl-1,19-dioxo-21H-biline-8,12-dipropanoic Acid Dimethyl Ester; Biliverdin IXα Dimethyl Ester; Biliverdin Dimethyl Ester; Biliverdine IX α Dimethyl Ester; |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Tert-butyl 5-azaspiro[2.4]heptan-7-ylcarbamate](/img/structure/B141963.png)